2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide
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Overview
Description
2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring system substituted with hydrazinyl, methyl, and butyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring system can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of Substituents: The hydrazinyl, methyl, and butyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and conditions, such as hydrazine hydrate for the hydrazinyl group and alkyl halides for the methyl and butyl groups.
Acetylation: The final step involves the acetylation of the purine derivative to form the acetamide group. This step typically requires acetic anhydride or acetyl chloride as the acetylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The purine ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution reactions on the purine ring can produce a variety of substituted purine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to nucleotides, the compound may have potential as an antiviral or anticancer agent. Further research is needed to explore its therapeutic potential.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The purine ring system can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis and function. The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydrazino-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-Hydrazino-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide is unique due to the presence of the acetamide group, which imparts additional chemical properties and reactivity
Properties
IUPAC Name |
2-[8-hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O3/c1-7(2)4-5-19-9-10(16-12(19)17-15)18(3)13(23)20(11(9)22)6-8(14)21/h7H,4-6,15H2,1-3H3,(H2,14,21)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMZBCFNDIDXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NN)N(C(=O)N(C2=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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